molecular formula C11H16N4O2 B2781794 2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396877-92-1

2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2781794
CAS No.: 1396877-92-1
M. Wt: 236.275
InChI Key: DFRDJDKDUWGVJA-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a methoxyacetamide group

Scientific Research Applications

2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific receptors and enzymes.

    Industry: It may be used in the development of new materials and chemical processes

Preparation Methods

The synthesis of 2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by the introduction of the methoxyacetamide group. The reaction conditions often require the use of organometallic catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrimidine ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine moieties play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide include other pyrrolidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-8-10(16)14-9-6-12-11(13-7-9)15-4-2-3-5-15/h6-7H,2-5,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRDJDKDUWGVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CN=C(N=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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